[7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone
Overview
Description
[7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone is a complex organic compound characterized by the presence of fluorobenzoyl and dihydroacenaphthylenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl group is introduced into an aromatic ring. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics[3][3].
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity[3][3].
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors[3][3].
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, which benefit from its chemical stability and resistance to degradation[3][3].
Mechanism of Action
The mechanism of action of [7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorobenzoyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dihydroacenaphthylenyl moiety may contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(fluorobenzoyl)benzene
- 4,4’-Difluorobenzophenone
- 1,4-Di(4-fluorobenzoyl)benzene
Uniqueness
Compared to these similar compounds, [7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone is unique due to its dihydroacenaphthylenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Properties
IUPAC Name |
[7-(4-fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F2O2/c27-22-7-3-15(4-8-22)25(29)20-11-17-1-2-18-12-21(14-19(13-20)24(17)18)26(30)16-5-9-23(28)10-6-16/h3-14H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGHJSANFHYYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1=CC(=CC3=CC(=C2)C(=O)C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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